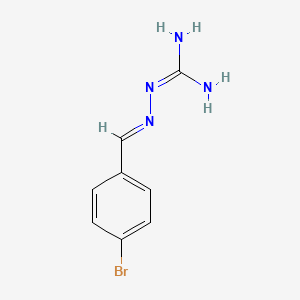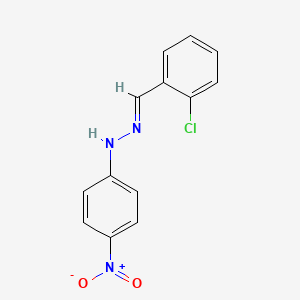![molecular formula C32H30N2O B11712222 2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)
2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine is a complex organic compound that features an indole core substituted with an oxirane ring and a tritylethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine typically involves multiple steps. One common method starts with the treatment of indole-3-carbaldehyde with epichlorohydrin to form 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde . This intermediate can then be reacted with various amines and other reagents to introduce the tritylethanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine can undergo several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The indole ring and the oxirane ring can participate in substitution reactions with different nucleophiles and electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can lead to the formation of diols, while substitution reactions can yield a variety of functionalized indole derivatives .
Scientific Research Applications
2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways . The indole core can interact with specific receptors and enzymes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: A precursor in the synthesis of 2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine.
Tris(2,3-epoxypropyl) isocyanurate: Another compound featuring an oxirane ring, used in different applications.
Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)furan-2,5-dicarboxylate: An epoxy resin with similar structural features.
Uniqueness
This compound is unique due to its combination of an indole core, an oxirane ring, and a tritylethanamine group. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C32H30N2O |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine |
InChI |
InChI=1S/C32H30N2O/c1-4-10-26(11-5-1)32(27-12-6-2-7-13-27,28-14-8-3-9-15-28)34-19-18-25-22-33-31-17-16-24(21-30(25)31)20-29-23-35-29/h1-17,21-22,29,33-34H,18-20,23H2 |
InChI Key |
XRPVTUJELVMDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)
![Methyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11712157.png)
![N-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11712162.png)

![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)


![1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11712196.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)
